Dalbavancin is a semi-synthetic lipoglycopeptide antibiotic [, , ] classified as a second-generation glycopeptide [, , ]. It exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, , , , ]. In scientific research, dalbavancin serves as a valuable tool for understanding bacterial resistance mechanisms, exploring novel therapeutic strategies, and developing new antimicrobial agents.
Dalbavancin belongs to the class of glycopeptide antibiotics, which inhibit bacterial cell wall synthesis. Its classification as a lipoglycopeptide arises from its structural modifications that enhance its pharmacological properties compared to earlier glycopeptides like vancomycin. The compound is notable for its long half-life, allowing for less frequent dosing compared to other antibiotics.
The synthesis of dalbavancin involves several key steps:
Dalbavancin has a complex molecular structure characterized by a glycopeptide backbone with a lipophilic side chain. Its molecular formula is CHNO, and it has a molecular weight of approximately 1570.4 g/mol. The structure includes multiple stereocenters and features that contribute to its antibacterial activity.
Dalbavancin undergoes various chemical reactions during its synthesis and degradation:
Dalbavancin exerts its antibacterial effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes critical for cell wall synthesis, ultimately leading to cell lysis and death.
Dalbavancin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, particularly those resistant to other treatments. Its applications include:
The development of dalbavancin traces back to the teicoplanin family of natural glycopeptides, specifically the compound A40926 discovered in the 1980s. Researchers at Biosearch Italia (later acquired by Pfizer/Durata Therapeutics) identified A40926 as a promising scaffold due to its enhanced potency against staphylococci and streptococci compared to vancomycin [5] [10]. Systematic structural modifications were undertaken to optimize its pharmacological profile:
These modifications resulted in a molecule with a molecular weight of 1816.7 Da and a distinct structural conformation that facilitates dimerization. The structural evolution from vancomycin (Type I glycopeptide) to dalbavancin (Type IV lipoglycopeptide) represents a strategic shift toward enhancing membrane interaction while preserving the conserved heptapeptide backbone responsible for D-Ala-D-Ala binding [5] [10].
Table 1: Structural Evolution of Glycopeptide Antibiotics Leading to Dalbavancin
Compound | Natural Origin | Key Structural Features | Evolutionary Significance |
---|---|---|---|
Vancomycin (Type I) | Amycolatopsis orientalis | Heptapeptide backbone with disaccharide | First-generation; no lipophilic side chain |
Teicoplanin (Type IV) | Actinoplanes teichomyceticus | Heptapeptide with fatty acid chain on glucosamine | Natural lipoglycopeptide; membrane anchoring |
A40926 (Precursor) | Nonomuria gerenzanensis | Teicoplanin-like with variable fatty acids (C10-C11) | Source of dalbavancin scaffold |
Dalbavancin | Semi-synthetic derivative | Homogenized B0 component; C-terminal dimethylaminopropylamide | Optimized membrane anchoring and pharmacokinetics |
The biosynthetic pathway of dalbavancin's precursor involves a complex nonribosomal peptide synthetase (NRPS) system encoded by the dbv gene cluster. Post-assembly tailoring includes halogenation, glycosylation, and acylation, which have been targets for genetic engineering to enhance yield and purity. Fermentation optimization and strain improvement through classical mutagenesis and, more recently, targeted genetic modifications (e.g., regulatory gene overexpression) have significantly increased production efficiency [10].
Dalbavancin shares the fundamental mechanism of glycopeptide antibiotics: high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (lipid II), thereby inhibiting transglycosylase and transpeptidase enzymes essential for cell wall biosynthesis [5] [9]. However, its lipoglycopeptide structure confers three critical mechanistic differentiators that enhance antibacterial activity and overcome limitations of first-generation agents:
Membrane Anchoring and Enhanced Dimerization:The lipophilic side chain embeds into the bacterial membrane, increasing local concentration at the site of action (lipid II). This promotes stable back-to-back homodimerization of dalbavancin molecules, significantly increasing binding affinity for peptidoglycan precursors. Unlike vancomycin, which dimerizes cooperatively in solution, dalbavancin dimerization occurs primarily at the membrane interface and exhibits anti-cooperative binding with lipid II – meaning dimerization strengthens when bound to its target [5] [8]. This dimeric complex forms five hydrogen bonds with the D-Ala-D-Ala moiety, creating a binding constant 5–10 times higher than vancomycin [8].
Overcoming Cell Wall Thickening Resistance:Vancomycin-intermediate S. aureus (VISA) and heteroresistant VISA (hVISA) strains exhibit thickened peptidoglycan layers that sequester vancomycin, reducing efficacy. Dalbavancin's lipophilic moiety enables enhanced penetration through this modified cell wall. Crucially, dalbavancin MICs remain low (0.06–0.5 µg/mL) against VISA strains with vancomycin MICs of 4–8 µg/mL, demonstrating a 4–8-fold potency advantage [8]. This is attributed to the membrane-anchoring side chain maintaining effective drug concentration at the target site despite reduced diffusion through peptidoglycan.
Table 2: Comparative In Vitro Activity of Dalbavancin Against Gram-Positive Pathogens
Organism | Dalbavancin MIC₉₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Potency Ratio |
---|---|---|---|
Methicillin-susceptible S. aureus (MSSA) | 0.06 | 1.0 | 16.7× |
Methicillin-resistant S. aureus (MRSA) | 0.06 | 1.0–2.0 | 16.7–33.3× |
Vancomycin-intermediate S. aureus (VISA) | 0.12–0.5 | 4.0–8.0 | 8–32× |
Streptococcus pyogenes (Group A) | 0.03 | 0.5 | 16.7× |
Streptococcus agalactiae (Group B) | 0.06 | 0.5 | 8.3× |
Vancomycin-susceptible Enterococcus faecalis | 0.06 | 2.0 | 33.3× |
VanA Enterococcus faecium (VRE) | >16 | >32 | - |
Table 3: Mechanistic Comparison of Dalbavancin with First-Generation Glycopeptides
Mechanistic Property | Dalbavancin | Vancomycin | Teicoplanin |
---|---|---|---|
Primary Target | D-Ala-D-Ala of lipid II | D-Ala-D-Ala of lipid II | D-Ala-D-Ala of lipid II |
Membrane Anchoring | Yes (lipophilic side chain) | No | Yes (natural acyl chain) |
Dimerization Behavior | Anti-cooperative with lipid II | Cooperative with lipid II | Minimal dimerization |
Activity Against VISA/hVISA | Retained (4–8× more potent than vancomycin) | Reduced | Variable |
VanA VRE Activity | None | None | None |
VanB VRE Activity | Retained | None | Retained |
Secondary Mechanisms | None | None | None |
The pharmacodynamic driver for dalbavancin's efficacy is AUC/MIC (area under the curve/minimum inhibitory concentration), reflecting its concentration-dependent bactericidal activity. Its prolonged half-life (~346 hours) ensures tissue concentrations remain above MICs for weeks post-administration [8] [9]. This sustained exposure is particularly advantageous against slow-growing or biofilm-embedded bacteria, where dalbavancin demonstrates superior penetration compared to vancomycin [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7